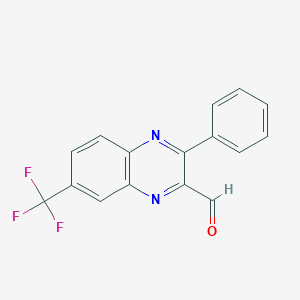

3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde

Description

Properties

CAS No. |

646512-65-4 |

|---|---|

Molecular Formula |

C16H9F3N2O |

Molecular Weight |

302.25 g/mol |

IUPAC Name |

3-phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde |

InChI |

InChI=1S/C16H9F3N2O/c17-16(18,19)11-6-7-12-13(8-11)20-14(9-22)15(21-12)10-4-2-1-3-5-10/h1-9H |

InChI Key |

BMWCOPXLXZUNEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)N=C2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde typically involves the condensation of substituted o-phenylenediamines with trifluoromethyl-containing α-diketones or α-halo-β-dicarbonyl compounds . One common method includes the reaction of 3-(trifluoromethyl)quinoxalin-2(1H)-one with phenylboronic acids in the presence of palladium(II) acetate and triphenylphosphine as catalysts .

Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and antitumor agent.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit enzymes and receptors involved in disease processes. For example, it has been shown to inhibit HIV-1 reverse transcriptase and modulate LXR receptors . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives are widely studied for their electronic, biological, and material properties. Below is a detailed comparison of 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde with structurally related compounds:

Table 1: Structural and Functional Comparison

*Calculated using standard atomic weights.

Key Findings:

Substituent Effects: The aldehyde group in the target compound distinguishes it from analogs like 2-(4-chlorophenyl)-7-(trifluoromethyl)quinoxaline, which lacks a reactive site for conjugation. This makes the target compound more versatile in synthetic applications . Trifluoromethyl (-CF₃) groups, common in all three compounds, contribute to electron-withdrawing effects, enhancing oxidative stability and influencing π-π stacking in crystal structures.

Synthetic Routes: The synthesis of 2-(4-chlorophenyl)-7-(trifluoromethyl)quinoxaline involves condensation of 1,2-diamines with diketones, a method that could be adapted for the target compound by substituting aldehyde-containing precursors .

Reactivity: The aldehyde group in the target compound enables reactions like Schiff base formation, absent in non-functionalized analogs.

Biological and Industrial Relevance: Pyridalyl’s dichloroallyloxy and pyridyloxy groups confer insecticidal properties, whereas quinoxaline derivatives are explored for antimicrobial and anticancer activities. The target compound’s aldehyde group may facilitate covalent binding to biological targets .

Biological Activity

3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde (CAS Number: 646512-65-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₉F₃N₂O |

| Molecular Weight | 302.25 g/mol |

| CAS Number | 646512-65-4 |

| LogP | 4.128 |

1. Antimicrobial Activity

Research indicates that compounds similar to 3-phenyl-7-(trifluoromethyl)quinoxaline derivatives exhibit considerable antimicrobial properties. For instance, quinoxaline derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

In a comparative study, derivatives with trifluoromethyl groups displayed minimum inhibitory concentration (MIC) values ranging from 0.25 to 10 μg/mL against bacterial cultures, demonstrating their potential as antimicrobial agents .

2. Anticancer Activity

The anticancer properties of quinoxaline derivatives have been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Notably, one study reported IC50 values of 1.9 µg/mL for HCT-116 (colon cancer) and 2.3 µg/mL for MCF-7 (breast cancer) cell lines, indicating potent anticancer activity compared to doxorubicin (IC50 = 3.23 µg/mL) .

Case Study:

A recent investigation focused on the synthesis of novel quinoxaline derivatives revealed that specific substitutions on the quinoxaline core significantly enhance their anticancer activity. The introduction of trifluoromethyl groups was particularly noted for improving bioactivity against cancer cell lines .

The biological activity of 3-phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde is largely attributed to its ability to interact with cellular targets through various mechanisms:

- Reactive Intermediates Formation: The trifluoromethyl group can facilitate the formation of reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects.

- Cell Cycle Arrest: Studies suggest that quinoxaline derivatives may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation and promoting apoptosis .

Comparative Analysis with Similar Compounds

To better understand the efficacy of 3-phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde, it is essential to compare it with similar compounds:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| 3-Phenyl-7-(trifluoromethyl)quinoxaline | 0.25 - 10 μg/mL | HCT-116: 1.9 µg/mL; MCF-7: 2.3 µg/mL |

| Quinoxaline Derivative A | 0.5 - 12 μg/mL | HCT-116: 2.5 µg/mL; MCF-7: 3.0 µg/mL |

| Quinoxaline Derivative B | 0.75 - 15 μg/mL | HCT-116: 1.8 µg/mL; MCF-7: 2.5 µg/mL |

Future Directions in Research

The promising biological activities of 3-phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde warrant further exploration in several areas:

- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Structural Modifications: Investigating how different substitutions can enhance activity or reduce toxicity.

- Mechanistic Studies: Elucidating the precise molecular mechanisms through which these compounds exert their biological effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoxaline core. For example, trifluoromethylation at the 7-position can be achieved via halogen-exchange reactions using trifluoromethyl copper(I) complexes under anhydrous conditions. The aldehyde group at the 2-position is introduced via Vilsmeier-Haack formylation (using POCl₃ and DMF), requiring precise temperature control (0–5°C) to avoid over-oxidation . Yield optimization often depends on stoichiometric ratios of reactants and inert atmosphere maintenance to prevent hydrolysis of intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton resonates as a singlet near δ 10.0 ppm, while the trifluoromethyl group causes splitting in adjacent aromatic protons. ¹³C NMR shows distinct signals for the carbonyl carbon (δ ~190 ppm) and CF₃ (δ ~120 ppm, quartet due to J coupling with fluorine) .

- IR : A strong absorption band near 1700 cm⁻¹ confirms the aldehyde C=O stretch.

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ with exact mass matching theoretical values. Fragmentation patterns help verify substituent positions .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The aldehyde group is prone to oxidation and moisture-induced degradation. Storage under argon at –20°C in amber vials is recommended. Purity should be monitored via HPLC before use in reactions. Degradation products (e.g., carboxylic acid derivatives) can be identified by TLC using ethyl acetate/hexane (3:7) as the mobile phase .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low regioselectivity during trifluoromethylation of the quinoxaline core?

- Methodological Answer : Low regioselectivity often arises from competing electrophilic aromatic substitution mechanisms. Computational modeling (DFT) predicts favorable sites for CF₃ substitution based on electron density maps. Experimentally, using bulky ligands (e.g., triphenylphosphine) or directing groups (e.g., nitro or methoxy) can enhance selectivity at the 7-position. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) provide mechanistic insights .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies may stem from solvent effects or transition-state barriers not accounted for in simulations. Validate computational models by:

- Comparing experimental vs. calculated NMR chemical shifts (with corrections for solvent shielding).

- Conducting kinetic isotope effect (KIE) studies to probe reaction mechanisms.

- Using tandem MS/MS to detect transient intermediates not predicted by static DFT calculations .

Q. What strategies are effective for analyzing the electronic effects of the trifluoromethyl and phenyl substituents on the quinoxaline scaffold?

- Methodological Answer :

- Cyclic Voltammetry : Measures redox potentials to assess electron-withdrawing (CF₃) vs. electron-donating (phenyl) effects.

- UV-Vis Spectroscopy : Correlates substituent effects with absorption maxima shifts (e.g., bathochromic shifts indicate extended conjugation).

- X-ray Crystallography : Resolves steric and electronic interactions via bond-length analysis (e.g., shortened C–N bonds near CF₃ due to inductive effects) .

Q. How can researchers design derivatives to improve solubility without compromising bioactivity?

- Methodological Answer : Introduce polar groups (e.g., hydroxyl, carboxylate) at non-critical positions (e.g., phenyl ring meta to the quinoxaline). Solubility is quantified via shake-flask method in PBS (pH 7.4) or DMSO/water mixtures. Bioactivity is assessed using in vitro assays (e.g., enzyme inhibition), comparing IC₅₀ values of derivatives against the parent compound .

Q. What advanced techniques are recommended for characterizing crystallinity and polymorphism in this compound?

- Methodological Answer :

- Powder X-ray Diffraction (PXRD) : Identifies polymorphic forms by comparing experimental patterns with simulated data from single-crystal structures.

- Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting points, glass transitions) influenced by crystallinity.

- Dynamic Vapor Sorption (DVS) : Evaluates hygroscopicity and stability under varying humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.